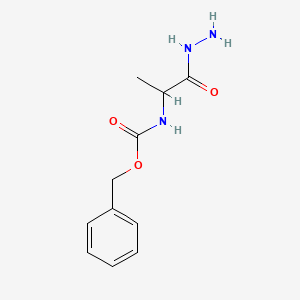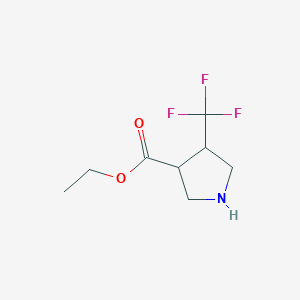
(Z)-Methyl tetracos-15-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Methyl tetracos-15-enoate: is a fatty acid ester derived from nervonic acid. This compound is commonly found in various plant and animal tissues, including the brain and nervous system . It has been studied for its potential therapeutic effects on neurological disorders and is used in the production of cosmetics and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Methyl tetracos-15-enoate typically involves the esterification of nervonic acid. One common method includes the use of 1-bromo-cis-13-docosene to prepare a Grignard reagent, which then undergoes an epoxide ring-opening reaction with ethylene oxide to form 1-hydroxy-cis-15-tetracosene. This intermediate is then oxidized using reagents like iodine acetate and TEMPO to yield nervonic acid, which is subsequently esterified to form this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of nervonic acid from natural sources such as plant oils. The extracted nervonic acid is then subjected to esterification reactions under controlled conditions to produce the desired ester .
Chemical Reactions Analysis
Types of Reactions: (Z)-Methyl tetracos-15-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or ethers.
Scientific Research Applications
Chemistry: (Z)-Methyl tetracos-15-enoate is used as a precursor in the synthesis of various complex molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is studied for its role in lipid metabolism and its potential therapeutic effects on neurological disorders such as multiple sclerosis and Alzheimer’s disease .
Medicine: The compound is explored for its neuroprotective properties and potential use in treating neurological conditions. It is also used in the formulation of pharmaceuticals targeting the nervous system .
Industry: this compound is used in the production of cosmetics, particularly in formulations aimed at improving skin health and appearance. Its emollient properties make it a valuable ingredient in skincare products .
Mechanism of Action
The mechanism of action of (Z)-Methyl tetracos-15-enoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It targets specific pathways involved in lipid metabolism and has been shown to modulate the activity of enzymes related to fatty acid synthesis and degradation . This modulation can lead to neuroprotective effects, making it a potential therapeutic agent for neurological disorders .
Comparison with Similar Compounds
Methyl erucate: Another fatty acid ester with a similar structure but differing in the position of the double bond.
Methyl oleate: A fatty acid ester with a single double bond in a different position.
Methyl linoleate: A fatty acid ester with two double bonds.
Uniqueness: (Z)-Methyl tetracos-15-enoate is unique due to its specific double bond position and chain length, which confer distinct physical and chemical properties. These properties make it particularly valuable in applications related to lipid metabolism and neurological health .
Properties
Molecular Formula |
C25H48O2 |
|---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
methyl tetracos-15-enoate |
InChI |
InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3 |
InChI Key |
AINIZSBLAFHZCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B12512405.png)
![(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12512407.png)
![7-(Piperidin-1-yl)-5-azaspiro[2.4]heptane dihydrochloride](/img/structure/B12512415.png)
![Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12512420.png)

![2-Amino-5-[(4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-yl)amino]pentanoic acid](/img/structure/B12512446.png)
![N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B12512461.png)

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(thiophen-3-yl)butanoic acid](/img/structure/B12512469.png)
![3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-2-cyano-N-(2-cyano-4,5-dimethoxyphenyl)prop-2-enethioamide](/img/structure/B12512476.png)


![Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate](/img/structure/B12512502.png)
![N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B12512508.png)
